N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrimidinone core substituted with a 3,5-dimethylpyrazole moiety and an acetylphenyl group. This compound’s structural complexity arises from its fused pyrazole-pyrimidinone system, which is linked to an acetamide side chain.
The acetyl group at the 4-position of the phenyl ring contributes to its electronic and steric profile, influencing solubility and binding affinity. Crystallographic studies using programs like SHELXL have been critical in resolving its conformation and hydrogen-bonding patterns, which are essential for understanding its reactivity and interactions .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-6-19-15(4)23-22(27-14(3)11-13(2)25-27)26(21(19)30)12-20(29)24-18-9-7-17(8-10-18)16(5)28/h7-11H,6,12H2,1-5H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOUDYBWFKHLFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC=C(C=C2)C(=O)C)N3C(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on available research findings.
Molecular Formula : C₁₅H₁₇N₃O₂
Molecular Weight : 271.31438 g/mol
CAS Number : Not specified in the results but can be derived from the molecular structure.
IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 4-acetylphenyl derivatives with pyrazole and dihydropyrimidine intermediates. Various synthetic routes have been explored to optimize yield and purity, including the use of ultrasonic assistance in N-cyanoacylation processes, which enhances reaction efficiency .
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, studies have shown that derivatives containing pyrazole and pyrimidine moieties can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC₅₀ values for these compounds often range between 3.0 μM to 10 μM, suggesting significant cytotoxic effects .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Compounds with similar frameworks have demonstrated effectiveness against a range of bacterial and fungal strains. This activity is often attributed to the presence of the pyrazole ring, which has been reported to enhance membrane permeability and disrupt microbial cell functions .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may also be significant. Compounds featuring similar heterocyclic structures have shown promise in reducing inflammatory markers in vitro and in vivo. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Study : A compound structurally related to this compound was tested against pancreatic ductal adenocarcinoma (PDA) cells. The results indicated a significant reduction in cell migration and invasion without affecting overall cell viability .
- Antimicrobial Research : A series of pyrazole derivatives were evaluated for their antimicrobial properties against various pathogens. The results highlighted a correlation between structure and activity, with specific substitutions enhancing efficacy against Gram-positive bacteria .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further investigation:
- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds, including those similar to N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide, have shown significant antimicrobial properties. For instance, studies on substituted pyrazoles have demonstrated their effectiveness against various bacterial strains .
- CNS Activity : Pyrazole derivatives are noted for their potential central nervous system (CNS) activity. The structural features of the compound suggest it could interact with neurotransmitter systems, making it a candidate for developing CNS-active agents .
- Enzyme Inhibition : Some studies have highlighted the potential of pyrazole derivatives as phosphodiesterase (PDE) inhibitors. PDE inhibitors are crucial in treating conditions such as asthma and erectile dysfunction by modulating cyclic nucleotide levels .
Synthetic Utility
The synthesis of this compound involves several steps that can be adapted for producing other derivatives. The compound acts as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery .
Antimicrobial Studies
A study evaluated the antimicrobial properties of various pyrazole derivatives against pathogenic bacteria. The findings revealed that certain modifications to the pyrazole structure enhanced antibacterial activity significantly. The study suggested that this compound could serve as a lead compound for developing new antibiotics .
Neuropharmacological Research
In another investigation focused on CNS effects, researchers synthesized several pyrazole derivatives and tested them for anxiolytic and antidepressant activities in animal models. The results indicated that compounds with similar structures to N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-y]acetamide exhibited promising results in reducing anxiety-like behaviors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include derivatives with variations in the phenylacetamide substituent or pyrimidinone/pyrazole groups. Notable examples from the literature are:
The trifluoromethyl analogue () demonstrates how electron-withdrawing groups improve metabolic resistance compared to the acetyl group, which may undergo hydrolysis or enzymatic degradation. Steric effects from ethyl and methyl groups on the pyrimidinone ring also modulate binding pocket interactions .
Physicochemical Properties
Computational tools like Multiwfn enable comparative analysis of electronic properties. Key findings include:
The acetyl group’s polar nature reduces lipophilicity compared to the trifluoromethyl analogue, as shown in logP predictions using Multiwfn’s wavefunction analysis . However, both compounds exhibit low aqueous solubility, necessitating formulation strategies for bioavailability.
Pharmacological and Binding Interactions
Hydrogen-bonding patterns, analyzed via graph set theory (), reveal distinct interaction profiles:
- Target Compound: Forms a bifurcated hydrogen bond between the pyrimidinone carbonyl and pyrazole N-H, stabilizing the planar conformation. The acetyl group participates in weak C–H···O interactions with proximal residues .
- Trifluoromethyl Analogue : The CF₃ group engages in halogen-like interactions with aromatic residues, enhancing binding affinity in hydrophobic pockets .
- PF 43(1) Derivatives : Stereochemical variations disrupt hydrogen-bonding networks, reducing potency against certain enzymes but improving selectivity .
Computational and Crystallographic Insights
- SHELX Refinement : The target compound’s crystal structure (space group P2₁/c) shows a twisted acetamide side chain, resolved via SHELXL’s robust refinement protocols .
- Multiwfn Analysis: Electron localization function (ELF) maps indicate delocalization across the pyrimidinone ring, suggesting conjugation stability that is absent in analogues with bulkier substituents .
Q & A
Q. What experimental methods are recommended to confirm the molecular structure of this compound?
Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. Use programs like SHELXL for refinement to resolve positional disorder or thermal motion in the pyrazole and pyrimidinone moieties . Complement this with NMR to verify tautomeric ratios (e.g., amine/imine forms) in solution, as seen in analogous acetamide derivatives . For hydrogen bonding patterns, apply graph set analysis (e.g., R(10) motifs) to interpret intermolecular interactions influencing crystal packing .
Q. How can synthetic reproducibility be ensured for this compound?
Answer: Optimize reaction conditions using Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry). Implement flow-chemistry protocols for precise control over reaction parameters, as demonstrated in diazomethane syntheses . Validate purity via HPLC with photodiode array detection and cross-check melting points against literature standards (e.g., >250°C thresholds for related acetamides) .
Advanced Research Questions
Q. How do tautomeric equilibria impact spectral and crystallographic data interpretation?
Answer: Dynamic NMR (e.g., variable-temperature ) can resolve tautomeric ratios (e.g., 50:50 amine/imine) by observing coalescence of NH signals . In crystallography, refine disorder models using SHELX suites to account for overlapping conformers in asymmetric units, particularly in pyrazole rings . Compare bond lengths (e.g., C=O vs. C-N) to distinguish keto-enol tautomers .
Q. What strategies resolve contradictions in hydrogen bonding networks between computational and experimental data?
Answer: Perform periodic DFT calculations (e.g., using VASP) on crystallographic coordinates to validate hydrogen bond energies. Experimentally, use temperature-dependent crystallography to track thermal motion and identify weak interactions (e.g., C–H···O) overlooked in static models . Cross-reference with IR spectroscopy to correlate O–H/N–H stretching frequencies with predicted bond strengths.
Q. How can the pyrimidinone and pyrazole moieties influence bioactivity in structure-activity relationship (SAR) studies?
Answer: Synthesize analogs with systematic substitutions (e.g., ethyl → methyl at C5, acetyl → nitro on phenyl). Assess bioactivity (e.g., enzyme inhibition) and correlate with steric/electronic parameters using Hammett plots or 3D-QSAR. For structural insights, compare hydrogen bonding motifs (e.g., N–H···O vs. C–H···π) in co-crystals with target proteins using CCP4 tools .
Q. What challenges arise in refining high-Z crystal structures of heavy-atom derivatives?
Answer: Heavy atoms (e.g., Br, I) introduce strong anomalous scattering, complicating phase determination. Use SHELXD for dual-space direct methods to resolve phase ambiguities . For radiation damage mitigation, collect data at low temperatures (100 K) and employ rapid-scan protocols on synchrotron beamlines. Validate with residual density maps to detect overfitting .
Methodological Guidance
Designing crystallization trials for polymorph screening:
- Use solvent vapor diffusion with 96-well plates, varying polarity (e.g., DMSO/water vs. THF/heptane).
- Monitor nucleation via in-situ Raman spectroscopy to detect early-phase transitions.
- Refine conditions using the "Ostwald rule of stages," prioritizing metastable polymorphs .
Statistical analysis of contradictory bioassay data:
- Apply mixed-effects models to account for batch-to-batch variability in compound purity.
- Use principal component analysis (PCA) to disentangle confounding variables (e.g., solvent residues, crystal defects) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
